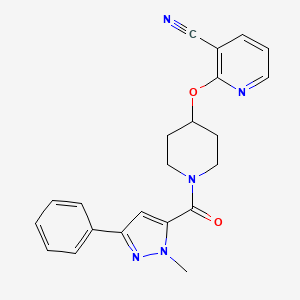
2-((1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic compound featuring a pyrazole ring, a piperidine ring, and a nicotinonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of phenylhydrazine with an appropriate β-diketone under acidic conditions.
Attachment of the Piperidine Ring: The pyrazole derivative is then reacted with 4-piperidone under reductive amination conditions to form the piperidine ring.
Coupling with Nicotinonitrile: The final step involves the coupling of the piperidine-pyrazole intermediate with nicotinonitrile using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products
Oxidation: Oxidized pyrazole derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
科学研究应用
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology
Biologically, the compound is investigated for its potential as a bioactive molecule. It may exhibit various biological activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound’s interactions with specific molecular targets are of interest. It may act on certain enzymes or receptors, providing therapeutic benefits in treating diseases.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-((1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring may bind to active sites on enzymes, inhibiting their activity, while the piperidine and nicotinonitrile moieties may enhance binding affinity and specificity. The exact pathways and targets would depend on the specific biological context and the nature of the interactions.
相似化合物的比较
Similar Compounds
1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidine: Lacks the nicotinonitrile moiety.
2-(4-piperidinyl)nicotinonitrile: Lacks the pyrazole ring.
1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid: Lacks the piperidine and nicotinonitrile moieties.
Uniqueness
The uniqueness of 2-((1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile lies in its combined structural features, which confer specific biological activities and reactivity patterns not observed in the individual components or simpler analogs. This makes it a valuable compound for further research and development in various scientific fields.
属性
IUPAC Name |
2-[1-(2-methyl-5-phenylpyrazole-3-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-26-20(14-19(25-26)16-6-3-2-4-7-16)22(28)27-12-9-18(10-13-27)29-21-17(15-23)8-5-11-24-21/h2-8,11,14,18H,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXDWZWPUVJQQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC(CC3)OC4=C(C=CC=N4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-methyl-7-(thiophen-2-yl)-5-(4-(trifluoromethyl)benzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2647729.png)
![2-[2-(4,5-Dichloroimidazol-1-yl)ethyl]isoindole-1,3-dione](/img/structure/B2647731.png)
![N-Ethyl-N-[2-oxo-2-[(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)amino]ethyl]prop-2-enamide](/img/structure/B2647735.png)
![N-ethyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B2647738.png)
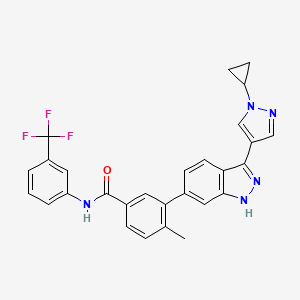
![3,3-Dimethyl-4-[1-(thiomorpholine-4-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2647741.png)
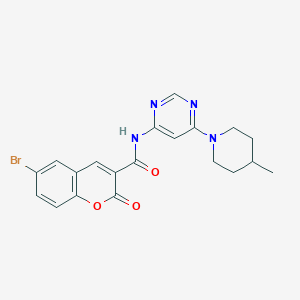

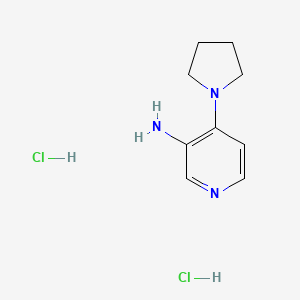
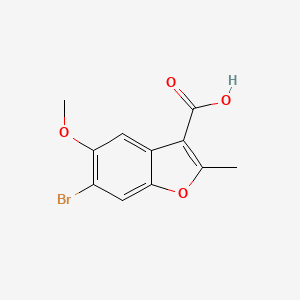
![ethyl 4-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2647747.png)
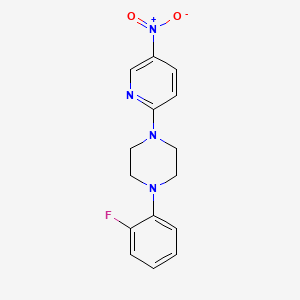
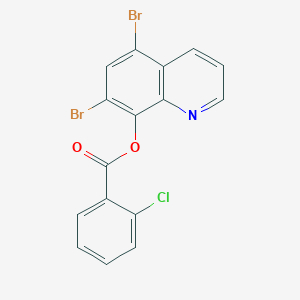
![3-methoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2647751.png)
